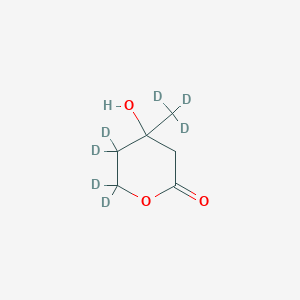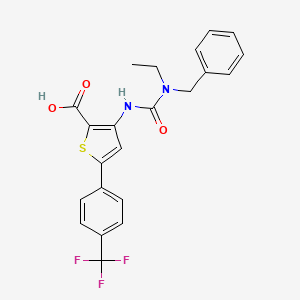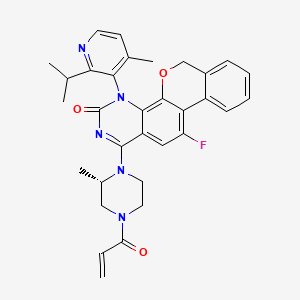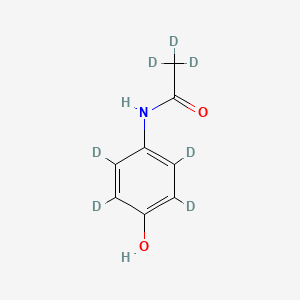
n-(4-Hydroxyphenyl-2,3,5,6-d4)acetamide-2,2,2-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydroxyphenyl-2,3,5,6-d4)acetamide-2,2,2-d3 is a deuterium-labeled form of acetaminophen, commonly known as paracetamol. This compound is used as an analgesic and antipyretic drug, meaning it is employed to relieve pain and reduce fever. The deuterium labeling makes it particularly useful in various scientific research applications, including pharmacokinetic studies and metabolic research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl-2,3,5,6-d4)acetamide-2,2,2-d3 involves the incorporation of deuterium atoms into the acetaminophen molecule. The process typically starts with the deuteration of phenol to produce 4-hydroxyphenyl-2,3,5,6-d4. This intermediate is then acetylated using acetic anhydride or acetyl chloride under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of deuterated reagents and solvents to ensure high isotopic purity. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-(4-Hydroxyphenyl-2,3,5,6-d4)acetamide-2,2,2-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted phenylacetamides.
科学的研究の応用
N-(4-Hydroxyphenyl-2,3,5,6-d4)acetamide-2,2,2-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Research: Helps in tracing metabolic pathways and understanding drug metabolism.
Analytical Chemistry: Employed as an internal standard in mass spectrometry for accurate quantification of acetaminophen.
Biomedical Research: Used to investigate the mechanisms of action of acetaminophen and its metabolites.
作用機序
The mechanism of action of N-(4-Hydroxyphenyl-2,3,5,6-d4)acetamide-2,2,2-d3 is similar to that of acetaminophen. It primarily acts by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain and fever, and their inhibition leads to analgesic and antipyretic effects. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in metabolic studies.
類似化合物との比較
Similar Compounds
Acetaminophen (Paracetamol): The non-deuterated form of the compound.
N-(4-Hydroxyphenyl)acetamide: Another analog with similar analgesic and antipyretic properties.
Uniqueness
N-(4-Hydroxyphenyl-2,3,5,6-d4)acetamide-2,2,2-d3 is unique due to its deuterium labeling, which provides several advantages in scientific research. The presence of deuterium atoms makes it more stable and less prone to metabolic degradation, allowing for more accurate and detailed studies. This compound is particularly valuable in pharmacokinetic and metabolic research, where precise tracking of drug molecules is essential.
特性
分子式 |
C8H9NO2 |
|---|---|
分子量 |
158.21 g/mol |
IUPAC名 |
2,2,2-trideuterio-N-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C8H9NO2/c1-6(10)9-7-2-4-8(11)5-3-7/h2-5,11H,1H3,(H,9,10)/i1D3,2D,3D,4D,5D |
InChIキー |
RZVAJINKPMORJF-AAYPNNLASA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1NC(=O)C([2H])([2H])[2H])[2H])[2H])O)[2H] |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-1-methylpyrazolo[3,4-b]pyridin-6-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12417710.png)

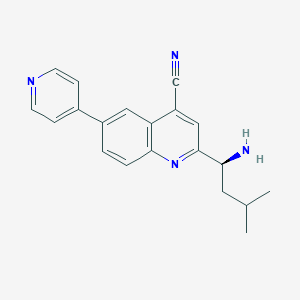
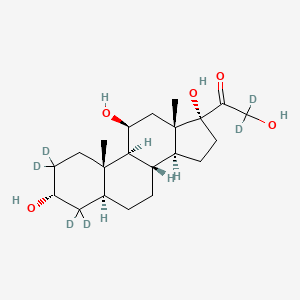
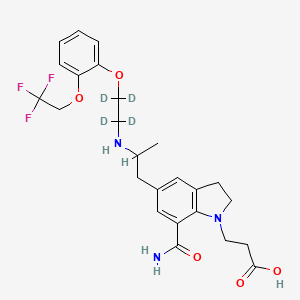
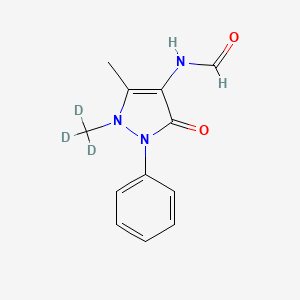
![4-[2-Hydroxy-3-[(1-methylethyl-d7)amino]propoxy]-1-naphthalenyl beta-D-glucopyranosiduronic Acid](/img/structure/B12417747.png)
